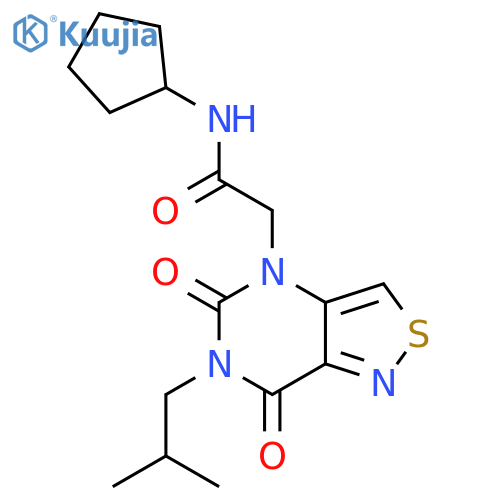Cas no 1251703-84-0 (N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide)

1251703-84-0 structure
商品名:N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide
N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide
- VU0624229-1
- AKOS021745635
- HMS3561I07
- N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
- 1251703-84-0
- F3406-6990
- N-cyclopentyl-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
-
- インチ: 1S/C16H22N4O3S/c1-10(2)7-20-15(22)14-12(9-24-18-14)19(16(20)23)8-13(21)17-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,17,21)
- InChIKey: HOJZZJAIONDAQG-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(N(C(N2CC(NC2CCCC2)=O)=O)CC(C)C)=O)=N1
計算された属性
- せいみつぶんしりょう: 350.14126175g/mol
- どういたいしつりょう: 350.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-6990-2μmol |
N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |
1251703-84-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6990-2mg |
N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |
1251703-84-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6990-1mg |
N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |
1251703-84-0 | 1mg |
$54.0 | 2023-09-10 |
N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1251703-84-0 (N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide) 関連製品
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
